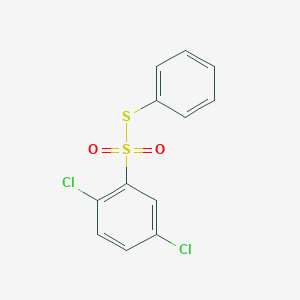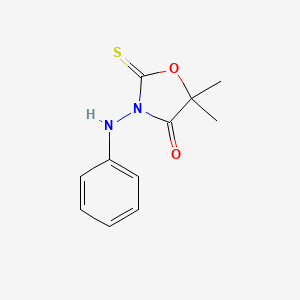
N''-Hexadecyl-N,N,N',N'-tetramethylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’‘-Hexadecyl-N,N,N’,N’-tetramethylguanidine: is a chemical compound known for its strong basicity and unique structure. It is a derivative of guanidine, featuring a long hexadecyl chain and four methyl groups attached to the nitrogen atoms. This compound is often used in various chemical reactions and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Synthesis from Guanidine Derivatives:
Starting Materials: Guanidine, hexadecyl bromide, and methyl iodide.
Reaction Conditions: The reaction typically involves the alkylation of guanidine with hexadecyl bromide in the presence of a base such as sodium hydride, followed by methylation with methyl iodide.
Procedure: The guanidine derivative is first reacted with hexadecyl bromide under reflux conditions to form the intermediate product. This intermediate is then methylated using methyl iodide to yield N’‘-Hexadecyl-N,N,N’,N’-tetramethylguanidine.
-
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents and Conditions: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Products: Oxidation typically leads to the formation of N-oxide derivatives.
-
Reduction:
Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction can yield amine derivatives.
-
Substitution:
Reagents and Conditions: Halogenating agents such as bromine or chlorine.
Products: Substitution reactions often result in the formation of halogenated derivatives.
Common Reagents and Conditions:
Bases: Sodium hydride, potassium tert-butoxide.
Solvents: Toluene, dichloromethane, ethanol.
Major Products:
- N-oxide derivatives
- Amine derivatives
- Halogenated derivatives
Aplicaciones Científicas De Investigación
Chemistry:
- Catalysis: Used as a catalyst in various organic reactions due to its strong basicity.
- Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
- Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it useful in biochemical research.
Medicine:
- Drug Development: Investigated for its potential use in developing new therapeutic agents.
Industry:
- Polymer Production: Used in the production of polymers and resins.
- Surfactants: Employed in the formulation of surfactants and detergents.
Mecanismo De Acción
Mechanism:
- Basicity: The compound acts as a strong base, facilitating deprotonation reactions.
- Molecular Targets: It targets acidic protons in various substrates, promoting nucleophilic substitution and elimination reactions.
- Pathways: Involved in pathways that require strong bases, such as the formation of carbon-carbon bonds.
Comparación Con Compuestos Similares
- N,N,N’,N’-Tetramethylguanidine
- Hexadecylamine
- Tetramethylammonium hydroxide
Comparison:
- Basicity: N’‘-Hexadecyl-N,N,N’,N’-tetramethylguanidine is stronger in basicity compared to hexadecylamine but similar to N,N,N’,N’-tetramethylguanidine.
- Reactivity: It is more reactive due to the presence of the long hexadecyl chain, which enhances its solubility in organic solvents.
- Applications: While N,N,N’,N’-tetramethylguanidine is primarily used in organic synthesis, N’‘-Hexadecyl-N,N,N’,N’-tetramethylguanidine finds broader applications in industrial processes and polymer production.
Propiedades
Número CAS |
89610-38-8 |
|---|---|
Fórmula molecular |
C21H45N3 |
Peso molecular |
339.6 g/mol |
Nombre IUPAC |
2-hexadecyl-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C21H45N3/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21(23(2)3)24(4)5/h6-20H2,1-5H3 |
Clave InChI |
SHKIJVRDNHYNFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN=C(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane](/img/structure/B14378214.png)
![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
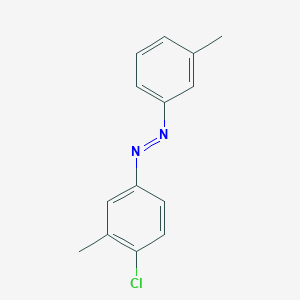

![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
![1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14378242.png)
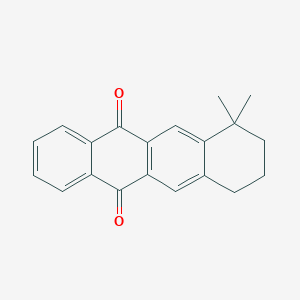
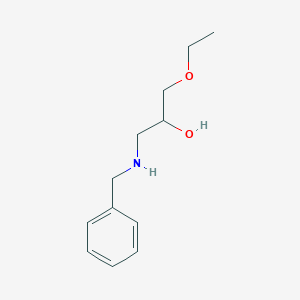

![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
